Ethyl 4-acetamido-3-ethoxybenzoate
Overview
Description
Ethyl 4-acetamido-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an acetylamino group, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-acetamido-3-ethoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)-3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction time and yield. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-acetamido-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used .
Scientific Research Applications
Ethyl 4-acetamido-3-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-acetamido-3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-acetamido-3-ethoxybenzoate can be compared with other similar compounds such as:
Benzocaine (Ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but lacking the acetylamino and ethoxy groups.
Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): Another local anesthetic with a more complex structure, including an aminoethyl group.
Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate): A potent local anesthetic with additional alkyl groups that enhance its efficacy.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-ethoxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12-8-10(13(16)18-5-2)6-7-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
DETCQHZRPWCNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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